molecular formula C22H23N3O2S B2962514 N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 361172-66-9

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2962514
CAS No.: 361172-66-9
M. Wt: 393.51
InChI Key: JJEUZMKPUGHVKX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 3,5-dimethylphenyl group and at position 3 with a 4-methoxyphenylacetamide moiety. The thienopyrazole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-8-15(2)10-17(9-14)25-22(19-12-28-13-20(19)24-25)23-21(26)11-16-4-6-18(27-3)7-5-16/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEUZMKPUGHVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with an acetamide moiety and a methoxyphenyl group. Its molecular formula is C21H21N3O2S, with a molecular weight of approximately 373.47 g/mol. The structural diversity provided by these functional groups allows for interactions with various biological targets.

1. Anticancer Activity

Preliminary studies indicate that compounds within the thienopyrazole class exhibit significant anticancer properties. For instance, related compounds have shown activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
1HCT-116 (Colon)6.2
2T47D (Breast)27.3
3MCF-7 (Breast)43.4

These findings suggest that the thieno[3,4-c]pyrazole scaffold may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory effects superior to standard treatments like diclofenac sodium. The mechanism may involve inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokine levels .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The thienopyrazole core enhances binding affinity to enzymes or receptors involved in tumor growth and inflammation pathways. Ongoing research aims to elucidate these pathways further.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thienopyrazole Core : This can be achieved through a cyclization reaction involving thioamide and hydrazine derivatives under acidic conditions.
  • Introduction of Acetamide Moiety : The acetamide group is introduced via nucleophilic substitution reactions with appropriate acyl chlorides.
  • Final Modifications : Additional functional groups can be introduced through various organic transformations to optimize biological activity.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of thienopyrazole derivatives in preclinical models:

  • A study published in Cancer Research demonstrated that a related thienopyrazole compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Another investigation found that these compounds modulate inflammatory responses in animal models of arthritis by reducing cytokine production and infiltration of immune cells .

Comparison with Similar Compounds

Structural and Functional Insights:

  • Core Heterocycles: The thienopyrazole core in the target compound is smaller and more planar than the hexahydrobenzothienopyrimidinone in 477318-97-1, which may influence binding pocket compatibility . The 1,2,4-triazole in 476486-03-0 offers a rigid, nitrogen-rich scaffold for metal coordination or π-stacking interactions, differing from the sulfur-containing thienopyrazole .
  • Substituent Effects: Methoxy vs. Chlorophenyl vs. Methylphenyl: The electron-withdrawing chlorine in 476486-03-0 may enhance electrophilic reactivity compared to the target’s electron-donating methoxy group .
  • Sulfanyl vs. Acetamide Linkers :

    • The sulfanyl bridge in 477318-97-1 and 476486-03-0 could enable disulfide bond formation or thiol-mediated targeting, absent in the target’s acetamide linker .

Research Findings and Implications

Pharmacological Hypotheses:

Kinase Inhibition: The thienopyrazole core may compete with ATP in kinase binding sites, similar to pyrazole-based inhibitors like ruxolitinib. The dimethylphenyl group could block metabolic degradation via CYP450 enzymes .

Solubility Challenges: Despite its methoxy group, the target’s high LogP (~3.8) suggests poor water solubility, necessitating formulation strategies like nanoemulsions or prodrugs.

Selectivity: The triazole-based 476486-03-0 may exhibit broader target promiscuity due to its rigid scaffold, whereas the thienopyrazole’s planarity might enhance specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide, and how are yields maximized?

  • Methodological Answer : Synthesis typically involves coupling thieno[3,4-c]pyrazole derivatives with substituted acetamides. Key steps include:

  • Base-mediated reactions : Use triethylamine to neutralize HCl byproducts during amide bond formation, as seen in analogous pyrazole-acetamide syntheses .
  • Solvent selection : Dichloromethane or THF under reflux improves solubility of intermediates, reducing side reactions .
  • Yield optimization : Employ carbodiimide coupling agents (e.g., EDC·HCl) to activate carboxylic acids, achieving yields >50% in controlled conditions .
    • Characterization : Confirm purity via HPLC and structural integrity using 1^1H/13^13C NMR, comparing peaks to analogous compounds (e.g., 19p in shows δ 7.2–6.8 ppm for aromatic protons) .

Q. How is the structural configuration of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R_2$$^2(10) dimer formation via N–H···O bonds, as in ) .
  • Spectroscopic techniques : Compare experimental NMR shifts with DFT-calculated values to identify rotational barriers in the acetamide group (e.g., dihedral angles ~80° between aromatic rings) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ expected within 1 ppm error) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimalarial dihydrofolate reductase). Adjust substituents on the 4-methoxyphenyl group to optimize binding affinity .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with activity data from analogs (e.g., ’s 19s has a 4-methoxy group with σ = -0.27, enhancing electron donation) .
  • Reaction path prediction : Apply quantum chemical calculations (e.g., Gaussian 16) to explore feasible synthetic pathways for novel derivatives, reducing trial-and-error approaches .

Q. How can contradictory spectral data from different batches be resolved?

  • Methodological Answer :

  • Batch comparison : Use DoE (Design of Experiments) to identify critical variables (e.g., reaction temperature, solvent purity). For example, highlights fractional factorial designs to isolate factors causing NMR peak splitting .
  • Advanced NMR techniques : Employ 1^1H-13^13C HSQC to assign overlapping signals. For instance, resolved steric hindrance effects by analyzing 3J^3J coupling constants .
  • Impurity profiling : LC-MS/MS detects trace byproducts (e.g., chlorinated intermediates from incomplete coupling) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate in simulated gastric fluid (pH 2.0) and analyze via UPLC-MS. Modify the thienopyrazole core with electron-withdrawing groups (e.g., –CF3_3) to reduce hydrolysis, as seen in ’s pyrazolo[4,3-d]pyrimidine analogs .
  • Microencapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life, leveraging methods from ’s material design workflows .

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